4-(tert-Butyl)-6-methoxybenzene-1,3-diol
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Overview
Description
4-(tert-Butyl)-6-methoxybenzene-1,3-diol is an organic compound that belongs to the class of phenols It is characterized by the presence of a tert-butyl group and a methoxy group attached to a benzene ring, along with two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(tert-Butyl)-6-methoxybenzene-1,3-diol typically involves the alkylation of phenol with isobutene in the presence of an acid catalyst. This reaction results in the formation of tert-butylphenol, which can then be further modified to introduce the methoxy and hydroxyl groups .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 4-(tert-Butyl)-6-methoxybenzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into corresponding alcohols.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Scientific Research Applications
4-(tert-Butyl)-6-methoxybenzene-1,3-diol has several applications in scientific research:
Chemistry: It is used as a stabilizer and polymerization inhibitor in the production of various polymers and resins.
Biology: The compound’s antioxidant properties make it useful in studies related to oxidative stress and cellular protection.
Mechanism of Action
The mechanism of action of 4-(tert-Butyl)-6-methoxybenzene-1,3-diol involves its ability to stabilize free radicals. The conjugated aromatic ring of the compound can sequester free radicals, preventing further free radical reactions. This antioxidant property is crucial in its applications as a stabilizer and inhibitor .
Comparison with Similar Compounds
Butylated Hydroxyanisole (BHA): A synthetic antioxidant used in food preservation.
Butylated Hydroxytoluene (BHT): Another antioxidant with similar applications in preventing oxidation in various products.
Uniqueness: 4-(tert-Butyl)-6-methoxybenzene-1,3-diol is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its ability to act as both a stabilizer and an antioxidant makes it valuable in multiple applications.
Properties
Molecular Formula |
C11H16O3 |
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Molecular Weight |
196.24 g/mol |
IUPAC Name |
4-tert-butyl-6-methoxybenzene-1,3-diol |
InChI |
InChI=1S/C11H16O3/c1-11(2,3)7-5-10(14-4)9(13)6-8(7)12/h5-6,12-13H,1-4H3 |
InChI Key |
WAFKWVLXEIQLEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1O)O)OC |
Origin of Product |
United States |
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